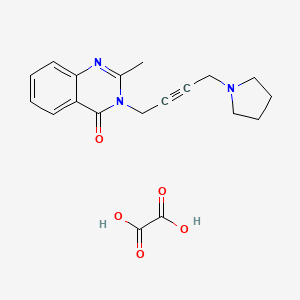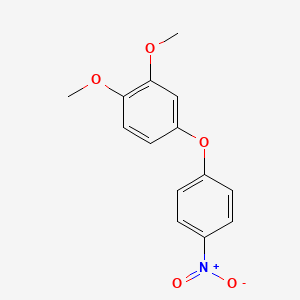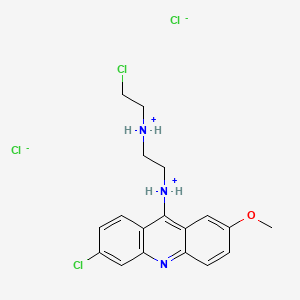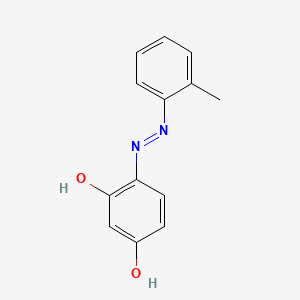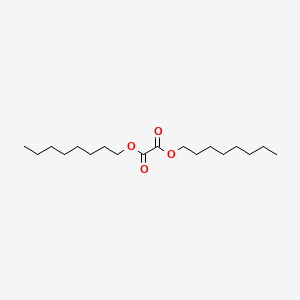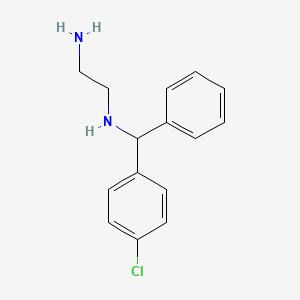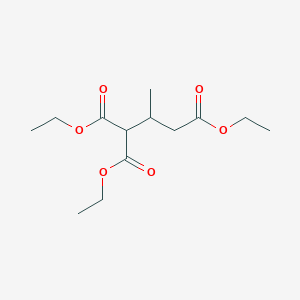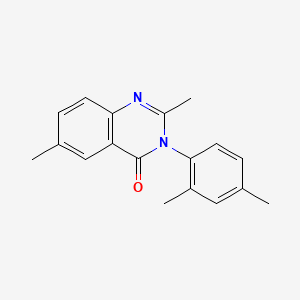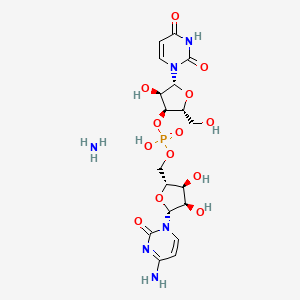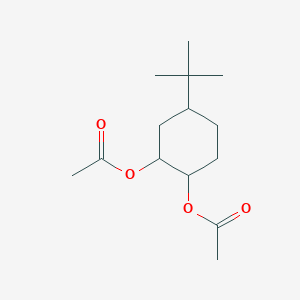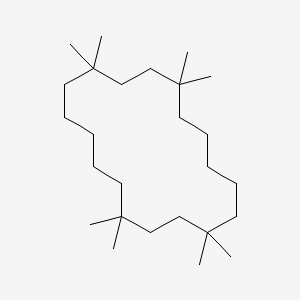
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane: is an organic compound with the molecular formula C26H52 . It is a cycloalkane with eight carbon atoms forming a ring, and each of these carbons is substituted with two methyl groups. This compound is known for its stability and unique structural properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane typically involves the cyclization of linear alkanes or the methylation of cyclooctadecane. The reaction conditions often require the presence of strong acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes where specific catalysts are used to enhance the yield and purity of the product. The exact methods can vary depending on the desired scale and application .
化学反応の分析
Types of Reactions: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogens like chlorine (Cl2) or bromine (Br2) can be used under UV light or in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while substitution can introduce halogen atoms into the molecule .
科学的研究の応用
1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cycloalkanes and their derivatives.
Biology: Its stability and non-reactivity make it useful in biological studies as a reference compound.
Medicine: Research into its potential medicinal properties is ongoing, particularly in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a stabilizer in various industrial processes .
作用機序
The mechanism by which 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane exerts its effects is primarily through its structural stability and hydrophobic nature. It interacts with other molecules through van der Waals forces and can influence the behavior of other compounds in a mixture. The molecular targets and pathways involved are still under investigation, but its unique structure allows it to act as a stabilizing agent in various chemical and biological systems .
類似化合物との比較
Cyclooctadecane: Similar in structure but lacks the methyl substitutions.
1,1,4,4-Tetramethyl-cyclooctadecane: Has fewer methyl groups, leading to different chemical properties.
1,1,4,4,10,10-Hexamethyl-cyclooctadecane: Intermediate in methyl substitution.
Uniqueness: 1,1,4,4,10,10,13,13-Octamethyl-cyclooctadecane is unique due to its high degree of methyl substitution, which imparts greater stability and distinct chemical properties compared to its less substituted counterparts .
特性
CAS番号 |
23014-57-5 |
|---|---|
分子式 |
C26H52 |
分子量 |
364.7 g/mol |
IUPAC名 |
1,1,4,4,10,10,13,13-octamethylcyclooctadecane |
InChI |
InChI=1S/C26H52/c1-23(2)15-11-9-12-17-25(5,6)21-22-26(7,8)18-14-10-13-16-24(3,4)20-19-23/h9-22H2,1-8H3 |
InChIキー |
JNSFDAQIIASDIH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCCCC(CCC(CCCCCC(CC1)(C)C)(C)C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


